

# (S)-Sunvozertinib in EGFR Exon 20 Insertion-Mutated NSCLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (S)-Sunvozertinib |           |
| Cat. No.:            | B15572759         | Get Quote |

A synthesis of clinical trial data for **(S)-Sunvozertinib** and its alternatives in the treatment of non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of efficacy and safety data, alongside experimental protocols for key clinical trials.

(S)-Sunvozertinib (also known as DZD9008) is an oral, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting EGFR and HER2 mutations, with a particular focus on EGFR exon 20 insertion (exon20ins) mutations.[1] These mutations have historically conferred resistance to earlier generations of EGFR TKIs, creating a significant unmet medical need.[2][3] [4] This analysis reviews the pivotal clinical trial data for Sunvozertinib and compares it with other therapeutic options for this patient population.

## **Comparative Efficacy of Targeted Therapies**

The following table summarizes the key efficacy outcomes from clinical trials of **(S)**-**Sunvozertinib** and its main comparators in patients with previously treated, locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations.



| Treatment                   | Clinical<br>Trial(s)                                                 | Patient<br>Population                                           | Objective<br>Response<br>Rate (ORR) | Duration of<br>Response<br>(DoR)   | Progressio<br>n-Free<br>Survival<br>(PFS) |
|-----------------------------|----------------------------------------------------------------------|-----------------------------------------------------------------|-------------------------------------|------------------------------------|-------------------------------------------|
| (S)-<br>Sunvozertinib       | WU-KONG6                                                             | Previously<br>treated with<br>platinum-<br>based<br>chemotherap | 60.8%                               | Not Reached<br>(at data<br>cutoff) | 6.5 months                                |
| WU-KONG1B<br>(200mg dose)   | Previously<br>treated with<br>platinum-<br>based<br>chemotherap<br>y | 45.9%                                                           | 11.1 months                         | 8.4 months                         |                                           |
| WU-KONG1B<br>(300mg dose)   | Previously<br>treated with<br>platinum-<br>based<br>chemotherap<br>y | 45.8%                                                           | 9.8 months                          | 6.9 months                         |                                           |
| Amivantamab                 | CHRYSALIS                                                            | Previously<br>treated with<br>platinum-<br>based<br>chemotherap | 40%                                 | 11.1 months                        | 8.3 months                                |
| Mobocertinib<br>(Withdrawn) | Phase 1/2<br>Trial                                                   | Previously treated with platinum- based chemotherap             | 28%                                 | 17.5 months                        | 7.3 months                                |



| Platinum-   |         |            |        |   |           |
|-------------|---------|------------|--------|---|-----------|
| Based       | Various | First-line | 23-29% | - | 5.5 - 6.4 |
| Chemotherap |         | treatment  |        |   | months    |
| У           |         |            |        |   |           |

Data compiled from multiple sources.[2][4][5][6][7][8][9][10][11]

# Safety and Tolerability Profile

A comparison of the safety profiles is crucial for understanding the clinical utility of these agents. The table below outlines the most common treatment-related adverse events (TRAEs) observed in clinical trials.

| Treatment                | Common TRAEs (any grade)                                  | Grade 3 or Higher TRAEs                                        |
|--------------------------|-----------------------------------------------------------|----------------------------------------------------------------|
| (S)-Sunvozertinib        | Diarrhea, rash, increased blood creatine phosphokinase    | Increased blood creatine phosphokinase, diarrhea, anemia, rash |
| Amivantamab              | Rash, infusion-related reactions, paronychia              | Rash, diarrhea                                                 |
| Mobocertinib (Withdrawn) | Diarrhea, rash, paronychia,<br>nausea, decreased appetite | Diarrhea                                                       |

Data compiled from multiple sources.[2][5][7][10][11]

# **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are essential for the critical appraisal of clinical trial data. Below are summaries of the protocols for pivotal studies of **(S)-Sunvozertinib**.

### **WU-KONG6 Study**

Study Design: A Phase II, multi-center, single-arm pivotal study conducted in China.



- Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon20ins mutations whose disease had progressed on or after platinum-based chemotherapy.[5]
- Intervention: Sunvozertinib administered at a dose of 300 mg once daily.[5]
- Primary Endpoint: Objective Response Rate (ORR) assessed by a Blinded Independent Central Review (BICR).[5]
- Key Secondary Endpoint: Duration of Response (DoR).[5]

#### **WU-KONG1B Study**

- Study Design: A multinational, open-label, Phase 1/2 trial.[6][7]
- Patient Population: Patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations with disease progression following prior platinum-based chemotherapy and/or amivantamab.[1][6]
- Intervention: Patients were randomized to receive either 200 mg or 300 mg of sunvozertinib once daily.[6][9]
- Primary Endpoint: Confirmed ORR per independent review committee assessment.[1][6]
- Secondary Endpoints: Included DoR, PFS, and safety.[1]

### Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanisms and study designs, the following diagrams are provided.





Click to download full resolution via product page

Caption: EGFR Signaling Pathway Inhibition by (S)-Sunvozertinib.





Click to download full resolution via product page

Caption: Generalized Workflow of (S)-Sunvozertinib Clinical Trials.

#### **Future Directions**

**(S)-Sunvozertinib** has demonstrated significant anti-tumor activity and a manageable safety profile in patients with pre-treated NSCLC harboring EGFR exon 20 insertion mutations.[5] Ongoing studies, such as the WU-KONG28 trial, are evaluating its efficacy in the first-line setting compared to platinum-based chemotherapy.[12][13] The results of these trials will be crucial in defining the future role of **(S)-Sunvozertinib** in the treatment landscape for this



challenging disease. Furthermore, combination strategies are also being explored to overcome potential resistance mechanisms and improve patient outcomes.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. onclive.com [onclive.com]
- 2. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options | springermedizin.de [springermedizin.de]
- 3. Current status and breakthroughs in treating advanced non-small cell lung cancer with EGFR exon 20 insertion mutations PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. ASCO American Society of Clinical Oncology [asco.org]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Sunvozertinib Monotherapy in Advanced Lung Adenocarcinoma with EGFR Exon 20 Insertion and High PD-L1 Expression: A Case Report PMC [pmc.ncbi.nlm.nih.gov]
- 11. ilcn.org [ilcn.org]
- 12. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]
- 13. vjoncology.com [vjoncology.com]
- To cite this document: BenchChem. [(S)-Sunvozertinib in EGFR Exon 20 Insertion-Mutated NSCLC: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572759#meta-analysis-of-clinical-trials-involving-s-sunvozertinib]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com